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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of intermittent

Ulipristal Acetate (UPA) therapy for the treatment of uterine fibroids against other therapeutic

alternatives. The information is supported by experimental data from key clinical trials to aid in

research and development decision-making.

Executive Summary
Intermittent therapy with Ulipristal Acetate, a selective progesterone receptor modulator

(SPRM), has demonstrated significant efficacy in the long-term management of symptomatic

uterine fibroids. Clinical data, primarily from the PEARL series of studies, show that repeated

courses of UPA effectively control bleeding, reduce fibroid volume, and improve quality of life.

However, its use has been associated with a risk of rare but serious liver injury, leading to

restrictions on its clinical application. This guide presents a comparative analysis of UPA

against other medical and procedural interventions, highlighting its performance based on

available clinical trial data.

Comparative Efficacy
Intermittent UPA therapy has shown a strong and sustained impact on the primary symptoms of

uterine fibroids. The following tables summarize the key efficacy outcomes from the PEARL

clinical trial program and compare them with other treatment modalities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1683392?utm_src=pdf-interest
https://www.benchchem.com/product/b1683392?utm_src=pdf-body
https://www.benchchem.com/product/b1683392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Efficacy of Long-Term Intermittent Ulipristal Acetate Therapy (PEARL III & IV Studies)

Efficacy Endpoint
PEARL III (up to 4 courses
of 10 mg UPA)

PEARL IV (up to 4 courses
of 5 mg & 10 mg UPA)

Amenorrhea Rate
79% after course 1; 88-90% in

subsequent courses.[1]

62% (5mg) and 73% (10mg)

achieved amenorrhea in both

of the first two courses.[2]

Median Time to Amenorrhea
4 days for course 1; 2-3 days

for subsequent courses.[1]

Not explicitly stated for all four

courses.

Median Fibroid Volume

Reduction

-45% after course 1; -63%

after course 2; -67% after

course 3; -72% after course 4.

[1]

After 2 courses: -54% (5mg),

-58% (10mg).[3] After 4

courses: Clinically significant

reduction (≥25%) in 78.1%

(5mg) and 80.5% (10mg).[4]

Improvement in Quality of Life

Significant improvements

observed and largely

maintained during off-

treatment intervals.[5]

Significant improvements in

both treatment groups.[2]

Pain Reduction

Significant improvements from

the fifth week of the first

course, maintained throughout

treatment.

Significant improvements in

both treatment groups.

Table 2: Comparative Efficacy of Ulipristal Acetate vs. Leuprolide Acetate (PEARL II Study - 3

months)
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Efficacy Endpoint
Ulipristal Acetate (5
mg)

Ulipristal Acetate
(10 mg)

Leuprolide Acetate
(GnRH agonist)

Controlled Bleeding 90% 98% 89%

Median Time to

Amenorrhea
7 days 5 days 21 days

Median Fibroid

Volume Reduction
-36% -42% -53%

Moderate to Severe

Hot Flashes
11% 10% 40%

Table 3: Comparative Efficacy of Ulipristal Acetate vs. Procedural Interventions

Efficacy Endpoint
Intermittent
Ulipristal Acetate

Uterine Artery
Embolization (UAE)

Myomectomy

Symptom Control

High rates of bleeding

control and pain

reduction.

High rates of symptom

resolution.[6]

High rates of symptom

resolution.

Fibroid Volume

Reduction

Significant reduction

(up to 72% after 4

courses).[1]

Significant reduction,

comparable to UPA at

3 months.[7]

Removal of fibroids.

Long-Term

Recurrence/Re-

intervention

Fibroid regrowth can

occur after treatment

cessation.

Re-intervention rate of

24% at 4 years.[8]

Recurrence rates of

15-33%, with 10-21%

requiring

hysterectomy within 5-

10 years.[8]

Fertility Outcomes

Pregnancies have

been reported post-

treatment.[9][10]

Pregnancy rates of

40-69% reported in

women desiring

pregnancy post-UAE.

[3]

Generally considered

the standard of care

for fertility

preservation.
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Long-Term Safety Profile
The long-term safety of intermittent UPA therapy has been a primary focus of clinical

investigation, with particular attention to endometrial changes and hepatic function.

Endometrial Safety
Long-term intermittent UPA treatment is associated with benign, reversible endometrial

changes known as Progesterone Receptor Modulator Associated Endometrial Changes

(PAEC).[11][12][13]

Histological Features of PAEC: These changes are characterized by cystically dilated glands,

inactive-appearing epithelium with low mitotic activity, and a compact, non-decidualized

stroma.[11][14] These features are distinct from endometrial hyperplasia.[11]

Incidence and Reversibility: In clinical trials, PAEC was observed in up to approximately 60%

of patients after a 3-month treatment course.[15] These changes were shown to be

reversible upon treatment cessation.[11][16] Importantly, no cases of endometrial

hyperplasia or carcinoma were reported in the long-term PEARL III extension study.[5]

Hepatic Safety
A significant safety concern with UPA is the risk of rare but serious liver injury, which has led to

restrictions on its use by regulatory agencies like the European Medicines Agency (EMA).

Risk of Liver Injury: Post-marketing surveillance has identified cases of severe liver injury,

with some requiring liver transplantation.[17][18]

Regulatory Recommendations: The EMA has recommended strict liver function monitoring

for patients receiving UPA.[17][18][19] This includes baseline liver function tests before

initiating each treatment course, monthly monitoring during the first two courses, and testing

2-4 weeks after treatment cessation.[19][20] Treatment should not be initiated in patients

with elevated transaminases and should be stopped if significant elevations occur during

therapy.[17][19][20]

Experimental Protocols
PEARL III & IV Clinical Trial Design
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The long-term safety and efficacy data for intermittent UPA therapy are primarily derived from

the PEARL III and IV studies.

Study Design: These were multicenter, open-label (PEARL III) and double-blind, randomized

(PEARL IV) trials.[4][21]

Patient Population: Premenopausal women aged 18-48 with symptomatic uterine fibroids,

including heavy menstrual bleeding, and at least one fibroid of a specified size.[21]

Intervention: Patients received repeated 3-month courses of oral UPA (10 mg daily in PEARL

III, 5 mg or 10 mg daily in PEARL IV), with each treatment course followed by a drug-free

interval.[4][21]

Key Assessments: Efficacy was assessed through measures of bleeding (Pictorial Blood

Loss Assessment Chart - PBAC), fibroid volume (via ultrasound or MRI), pain scores, and

quality of life questionnaires. Safety was monitored through adverse event reporting,

laboratory tests, and endometrial biopsies.[16]

Endometrial Biopsy Protocol
Endometrial biopsies were a key component of the safety assessment in the PEARL trials.

Sample Collection: Endometrial biopsies were obtained at screening, at the end of treatment

courses (e.g., after courses 2 and 4 in PEARL IV), and at follow-up visits after treatment

cessation.[16]

Histopathological Evaluation: Biopsies were evaluated by multiple independent, blinded

gynecologic pathologists.[15][16] The assessment used a standardized rating scale based

on conventional descriptors of endometrial histology, as well as specific criteria for identifying

PAEC.[15] The key distinguishing features of PAEC from hyperplasia included low mitotic

activity, the presence of apoptosis, and the absence of stromal breakdown and glandular

crowding.[11]

Liver Function Monitoring Protocol
Following post-marketing reports of liver injury, a strict liver function monitoring protocol was

recommended by regulatory authorities.
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Baseline Assessment: Liver function tests (including ALT, AST, and bilirubin) must be

performed before initiating treatment with UPA. Treatment is contraindicated in patients with

baseline transaminase levels exceeding 2 times the upper limit of normal (ULN).[17][20]

During Treatment: For the first two treatment courses, liver function tests should be

performed monthly. For subsequent courses, testing is required before each new course

begins and as clinically indicated.[17][20]

Post-Treatment: Liver function should be re-assessed 2-4 weeks after stopping treatment.

[19][20]

Actionable Thresholds: Treatment must be stopped if transaminase levels rise to more than 3

times the ULN.[19] Patients should also be advised to report any symptoms of liver injury

immediately.[18]

Mechanism of Action & Signaling Pathways
Ulipristal Acetate is a selective progesterone receptor modulator (SPRM) with a mixed

agonist/antagonist profile. In uterine fibroid cells, it primarily acts as a progesterone antagonist.

UPA Signaling Pathway in Uterine Fibroid Cells
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Caption: UPA's mechanism of action in uterine fibroid cells.
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The binding of UPA to the progesterone receptor in uterine fibroid cells initiates a cascade of

molecular events that collectively inhibit fibroid growth. This includes:

Inhibition of Cell Proliferation: UPA upregulates the expression of cyclin-dependent kinase

(CDK) inhibitors p21 and p27, while downregulating cyclin E and CDK2.[7][22] This leads to

cell cycle arrest, primarily in the G1 phase.[22]

Induction of Apoptosis: UPA promotes programmed cell death by downregulating the anti-

apoptotic protein Bcl-2 and upregulating caspases.[23]

Extracellular Matrix (ECM) Remodeling: UPA has been shown to increase the expression of

matrix metalloproteinases (MMPs), such as MMP-2, which are involved in the degradation of

the ECM that contributes to fibroid bulk.[22]

Inhibition of Pro-survival Signaling: Studies have also indicated that UPA can inhibit the

STAT3/CCL2 signaling pathway, which is implicated in the survival and growth of uterine

sarcoma cells and may play a role in fibroid pathophysiology.[4][24]

Experimental Workflow for Assessing UPA Efficacy and
Safety
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Caption: Generalized workflow for long-term intermittent UPA clinical trials.
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Conclusion
Intermittent Ulipristal Acetate therapy offers a highly effective medical management option for

the long-term treatment of symptomatic uterine fibroids, providing a valuable alternative to

surgical intervention for many patients. Its ability to rapidly control bleeding and progressively

reduce fibroid volume over multiple treatment courses is well-documented. The primary safety

concerns are the development of benign, reversible endometrial changes (PAEC) and the rare

but serious risk of liver injury, which necessitates a strict monitoring protocol. For researchers

and drug development professionals, the data on UPA underscores the potential of SPRMs in

treating hormone-dependent conditions, while also highlighting the critical importance of long-

term post-marketing surveillance to identify rare but severe adverse events. Future research

should focus on identifying patients at higher risk for liver injury and further elucidating the long-

term impact on fertility compared to other treatment modalities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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